2,3,4,4a,5,6,9,9a-Octahydro-1H-pyrido[2,3-c]azepine
Overview
Description
2,3,4,4a,5,6,9,9a-Octahydro-1H-pyrido[2,3-c]azepine, also known as octahydropyridoazepine, is a heterocyclic organic compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2,3,4,4a,5,6,9,9a-Octahydro-1H-pyrido[2,3-c]azepineidoazepine is not fully understood. However, it has been suggested that it may act as a modulator of the GABAergic system, which is involved in the regulation of anxiety, mood, and seizures. It has also been suggested that it may act as a serotonin receptor agonist, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
Octahydropyridoazepine has been found to exhibit various biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which is a neurotransmitter that inhibits neuronal activity and has anxiolytic and anticonvulsant effects. It has also been found to increase the levels of serotonin in the brain, which is a neurotransmitter that regulates mood and anxiety.
Advantages and Limitations for Lab Experiments
Octahydropyridoazepine has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent pharmacological effects. However, it also has some limitations. It is a relatively large molecule, which may limit its bioavailability and pharmacokinetic properties. It also has limited water solubility, which may make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 2,3,4,4a,5,6,9,9a-Octahydro-1H-pyrido[2,3-c]azepineidoazepine. One direction is to further investigate its mechanism of action and its potential as a modulator of the GABAergic and serotonergic systems. Another direction is to explore its potential as a building block in the synthesis of bioactive compounds. Additionally, its potential as a ligand in metal-organic frameworks and its use in materials science could also be further explored.
In conclusion, 2,3,4,4a,5,6,9,9a-Octahydro-1H-pyrido[2,3-c]azepineidoazepine is a heterocyclic organic compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and mechanism of action.
Scientific Research Applications
Octahydropyridoazepine has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. It has been found to exhibit anticonvulsant, antidepressant, and anxiolytic properties. It has also been studied for its potential use as a ligand in metal-organic frameworks and as a building block in the synthesis of bioactive compounds.
properties
IUPAC Name |
2,3,4,4a,5,6,9,9a-octahydro-1H-pyrido[2,3-c]azepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-3-8-4-2-6-11-9(8)7-10-5-1/h5,8-9,11H,1-4,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWYQNWRMVIQIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC=NCC2NC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80511629 | |
Record name | 2,3,4,4a,5,6,9,9a-Octahydro-1H-pyrido[2,3-c]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80511629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28570-43-6 | |
Record name | 2,3,4,4a,5,6,9,9a-Octahydro-1H-pyrido[2,3-c]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80511629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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